molecular formula C12H14N2OS B13958776 2-(m-toluidino)-5-ethylthiazol-4(5H)-one

2-(m-toluidino)-5-ethylthiazol-4(5H)-one

Cat. No.: B13958776
M. Wt: 234.32 g/mol
InChI Key: RMTXUNMKFXWDLW-UHFFFAOYSA-N
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Description

2-(m-toluidino)-5-ethylthiazol-4(5H)-one is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-toluidino)-5-ethylthiazol-4(5H)-one typically involves the reaction of m-toluidine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiazole ring. The reaction can be summarized as follows:

[ \text{m-toluidine} + \text{ethyl isothiocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(m-toluidino)-5-ethylthiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(m-toluidino)-5-ethylthiazol-4(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(m-toluidino)-5-ethylthiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    m-toluidine: A precursor in the synthesis of 2-(m-toluidino)-5-ethylthiazol-4(5H)-one.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

This compound is unique due to its specific combination of the thiazole ring and the m-toluidino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

5-ethyl-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H14N2OS/c1-3-10-11(15)14-12(16-10)13-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3,(H,13,14,15)

InChI Key

RMTXUNMKFXWDLW-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC(=NC2=CC=CC(=C2)C)S1

solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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